molecular formula C10H21N3O B13531800 N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide

Cat. No.: B13531800
M. Wt: 199.29 g/mol
InChI Key: KSOOWQBGEOPJBS-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a PARC inhibitor, it interferes with the poly(ADP-ribose) polymerase (PARP) pathway, which is crucial for DNA repair in cancer cells . By inhibiting this pathway, the compound can induce cell death in cancerous tissues .

Biological Activity

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common structural motif in many bioactive compounds. The presence of the dimethyl group and the propan-2-yl side chain contributes to its unique pharmacological profile.

Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding: Its structural similarities to known ligands allow it to bind to various receptors, influencing signaling pathways associated with physiological responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via caspase activation
HeLa (Cervical)3.5Cell cycle arrest at G0-G1 phase
A549 (Lung)4.8Inhibition of proliferation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise as a modulator of muscarinic receptors, which are implicated in cognitive functions.

Case Study Example:
A study involving animal models of Alzheimer's disease demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits in neurodegenerative conditions .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have been designed to enhance potency and selectivity for specific biological targets.

Notable Findings:

  • Enhanced Antitumor Activity: Modifications in the side chains led to derivatives with improved anticancer activity compared to the parent compound.
  • Selectivity for Receptors: Certain derivatives displayed increased selectivity for muscarinic receptor subtypes, indicating potential for treating neurological disorders without significant side effects .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

N,N-dimethyl-4-propan-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C10H21N3O/c1-9(2)12-5-7-13(8-6-12)10(14)11(3)4/h9H,5-8H2,1-4H3

InChI Key

KSOOWQBGEOPJBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)N(C)C

Origin of Product

United States

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